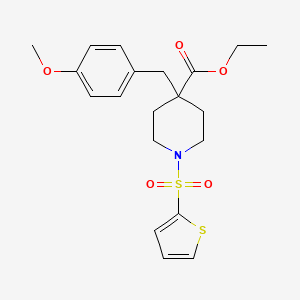![molecular formula C23H20N2O5 B4958116 3,5-dimethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4958116.png)
3,5-dimethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide, also known as DMBOB, is a novel compound that has been the subject of scientific research in recent years. It is a benzoxazole derivative that has shown promising results in various studies, particularly in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of 3,5-dimethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. 3,5-dimethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide has been shown to increase the levels of dopamine and serotonin in the brain, which can improve mood and cognitive function. It has also been found to modulate glutamate receptors, which can help reduce neuronal damage and improve cognitive function.
Biochemical and Physiological Effects:
3,5-dimethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide has been shown to have various biochemical and physiological effects in the brain. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in promoting the growth and survival of neurons. 3,5-dimethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide has also been found to increase the levels of acetylcholine in the brain, which can improve memory and cognitive function. Additionally, 3,5-dimethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide has been shown to reduce oxidative stress and inflammation in the brain, which can help prevent neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-dimethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide has several advantages for lab experiments. It is a highly potent compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity and is well-tolerated in animal models. However, 3,5-dimethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of 3,5-dimethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 3,5-dimethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide. One area of research is to further investigate the mechanism of action of 3,5-dimethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide and its effects on various neurotransmitter systems in the brain. Another area of research is to study the potential therapeutic applications of 3,5-dimethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide in various neurological disorders. Additionally, there is a need for more studies to investigate the safety and toxicity of 3,5-dimethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide in humans. Overall, 3,5-dimethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide is a promising compound that has the potential to be developed into a novel therapeutic agent for various neurological disorders.
Métodos De Síntesis
3,5-dimethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-amino-4-methoxybenzoic acid with 4-methoxybenzaldehyde to form the benzoxazole ring. The resulting compound is then reacted with 4-methoxyaniline to form 3,5-dimethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide. The synthesis method has been optimized to produce high yields of 3,5-dimethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide with high purity.
Aplicaciones Científicas De Investigación
3,5-dimethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have neuroprotective properties, which can help prevent neuronal damage and improve cognitive function. 3,5-dimethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide has also been found to have anti-inflammatory and antioxidant properties, which can help reduce inflammation and oxidative stress in the brain.
Propiedades
IUPAC Name |
3,5-dimethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5/c1-27-17-7-4-14(5-8-17)23-25-20-12-16(6-9-21(20)30-23)24-22(26)15-10-18(28-2)13-19(11-15)29-3/h4-13H,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRSVCNSMOZFFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4958036.png)
![1-benzyl-4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]piperazine](/img/structure/B4958040.png)

![8-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4958058.png)
![5-{6-[(2-chlorobenzyl)amino]-3-pyridazinyl}-2-ethylbenzenesulfonamide](/img/structure/B4958063.png)

![(5S)-5-[(benzyl{[2-(2-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B4958071.png)


![7-[(2-chloro-4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4958088.png)
![8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline](/img/structure/B4958094.png)
![ethyl 1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B4958125.png)
![3-(2,4-dimethylphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B4958128.png)
